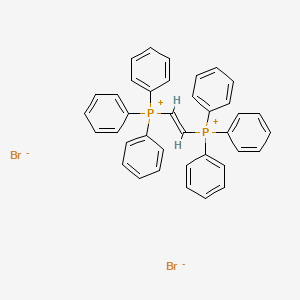
Ácido 1-Boc-2-(2-clorobencil)-2-pirrolidincarboxílico
Descripción general
Descripción
“1-Boc-2-(2-chlorobenzyl)-2-pyrrolidinecarboxylic acid”, also known as “Boc-α-(2-chlorobenzyl)-DL-proline”, is a compound used in peptide synthesis . It has a molecular weight of 339.81 .
Molecular Structure Analysis
The molecular structure of “1-Boc-2-(2-chlorobenzyl)-2-pyrrolidinecarboxylic acid” can be represented by the SMILES stringCC(C)(C)OC(=O)N1CCCC1(Cc2ccccc2Cl)C(O)=O . Chemical Reactions Analysis
The compound is used in peptide synthesis . In general, organoboron compounds like boronic esters are used in a variety of chemical transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Physical And Chemical Properties Analysis
The compound is a powder and its quality level is 100 with an assay of ≥96.0% (HPLC) .Aplicaciones Científicas De Investigación
Investigación Proteómica
Ácido Boc-alfa-(2-clorobencil)-DL-Pro-OH: se utiliza en la investigación proteómica como un producto químico especializado. Se utiliza para la síntesis de péptidos y proteínas, en particular aquellos que requieren la protección del grupo amino durante las reacciones de acoplamiento de péptidos .
Protodesboronación Catalítica
En el campo de la síntesis orgánica, el ácido 1-Boc-2-(2-clorobencil)-2-pirrolidincarboxílico se utiliza en la protodesboronación catalítica de ésteres borónicos de pinacol. Este proceso es esencial para la hidrometilación formal anti-Markovnikov de alquenos, una transformación valiosa en la química sintética .
Investigación sobre Química del Boro
El papel del compuesto se extiende a la investigación sobre química del boro, donde se utiliza para estudiar la conversión de unidades de boro en varios grupos funcionales. Esta investigación tiene implicaciones para el desarrollo de nuevas reacciones y metodologías .
Síntesis Total de Productos Naturales
Ácido 1-Boc-2-(2-clorobencil)-2-pirrolidincarboxílico: se emplea en la síntesis total de productos naturales como la indolizidina 209B y la δ-®-conicina. Estas síntesis contribuyen a la comprensión de compuestos naturales complejos y sus actividades biológicas .
Safety and Hazards
Propiedades
IUPAC Name |
2-[(2-chlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNO4/c1-16(2,3)23-15(22)19-10-6-9-17(19,14(20)21)11-12-7-4-5-8-13(12)18/h4-5,7-8H,6,9-11H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNUHKLSUIDCUPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2=CC=CC=C2Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407822 | |
| Record name | 1-Boc-2-(2-chlorobenzyl)-2-pyrrolidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351002-86-3 | |
| Record name | 1-Boc-2-(2-chlorobenzyl)-2-pyrrolidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















